
ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family. This compound features a pyrazole ring substituted with an ethyl ester group at the 4-position and a 4-tert-butylphenyl group at the 5-position. The presence of these substituents imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-tert-butylbenzaldehyde, hydrazine hydrate, and ethyl acetoacetate.
Step-by-Step Synthesis:
Reaction Conditions: The cyclization reaction is typically carried out in a solvent such as ethanol or acetic acid, with heating to reflux temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives of the tert-butyl group.
Reduction: Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse pyrazole derivatives, which are valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties, making this compound a candidate for drug development.
Medicine
The compound’s potential therapeutic applications include its use as a lead compound in the design of new pharmaceuticals. Its structure can be modified to enhance its biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-phenyl-1H-pyrazole-4-carboxylate: Lacks the tert-butyl group, resulting in different physical and chemical properties.
Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and biological activity.
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: The presence of a chlorine atom introduces different electronic effects and reactivity.
Uniqueness
Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Propriétés
IUPAC Name |
ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-20-15(19)13-10-17-18-14(13)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOOWZYNDVZXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
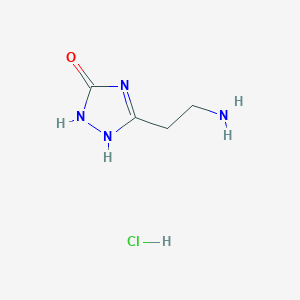
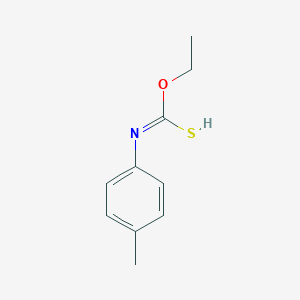
![4-(3,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B7890719.png)
![{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B7890729.png)

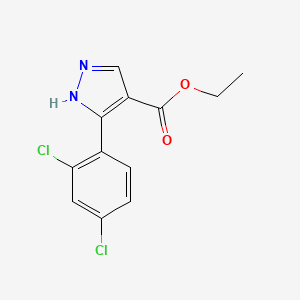
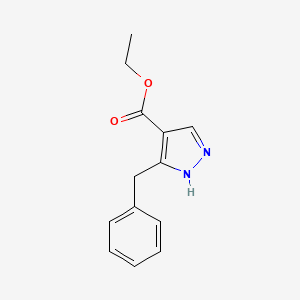
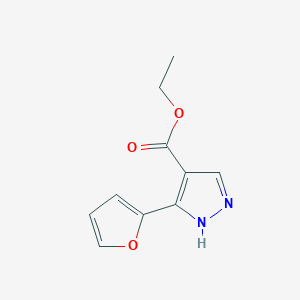
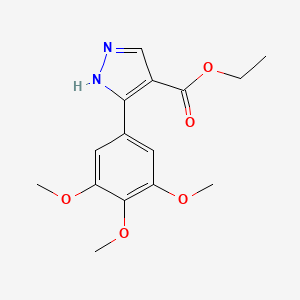
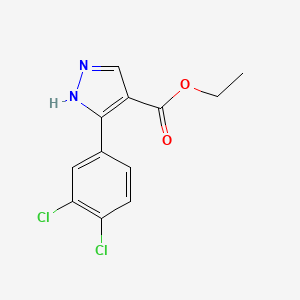
![ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890769.png)
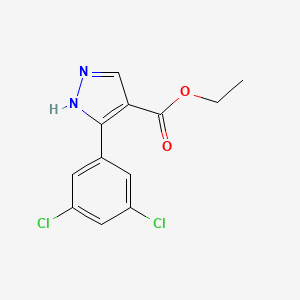
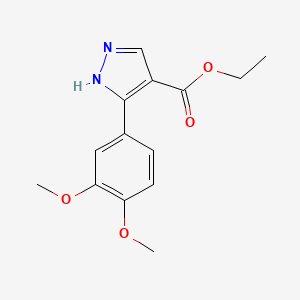
![ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890782.png)
